molecular formula C21H23N3O2 B2611110 1-(4-ethoxyphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one CAS No. 637322-28-2

1-(4-ethoxyphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Cat. No.: B2611110
CAS No.: 637322-28-2
M. Wt: 349.434
InChI Key: CXHIABOKNUMLEQ-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a synthetic heterocyclic compound featuring a pyrrolidin-2-one core fused with a benzodiazol (benzimidazole) moiety. This specific molecular architecture, which includes a 4-ethoxyphenyl group at the pyrrolidinone nitrogen and an ethyl group on the benzodiazol nitrogen, is recognized as a privileged scaffold in medicinal chemistry for designing bioactive molecules . Compounds based on the benzodiazol-pyrrolidinone framework are frequently investigated for their potential to interact with various biological targets, including central nervous system receptors, kinases, and enzymes . The structural features of this compound, particularly its benzodiazole component, suggest it may share characteristics with cationic amphiphilic drugs (CADs). Such compounds have been shown to inhibit lysosomal phospholipase A2 (PLA2G15), an activity strongly correlated with the induction of drug-induced phospholipidosis, a form of lysosomal storage disorder . This makes it a valuable tool for researchers studying this specific form of drug toxicity in vitro. Furthermore, structurally related benzodiazole derivatives are being explored in other therapeutic areas, including as potential Epithelial Sodium Channel (ENaC) inhibitors for respiratory conditions . This reagent serves as a versatile building block for chemical synthesis and a key intermediate in drug discovery programs, enabling the exploration of structure-activity relationships and the development of novel therapeutic candidates. The compound is provided for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-3-23-19-8-6-5-7-18(19)22-21(23)15-13-20(25)24(14-15)16-9-11-17(12-10-16)26-4-2/h5-12,15H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHIABOKNUMLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodiazole Ring: Starting from an appropriate aniline derivative, the benzodiazole ring can be formed through cyclization reactions.

    Ethylation: The benzodiazole intermediate can be ethylated using ethyl halides under basic conditions.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a condensation reaction involving a ketone and an amine.

    Coupling Reactions: The final step involves coupling the benzodiazole and pyrrolidinone intermediates under suitable conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in pharmacological studies. Notable areas of interest include:

1. Anticancer Activity
Studies have shown that derivatives of pyrrolidinone compounds can exhibit significant anticancer properties. For instance, compounds structurally related to 1-(4-ethoxyphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one have been evaluated for their efficacy against various cancer cell lines, demonstrating potential as novel anticancer agents due to their ability to induce apoptosis and inhibit cell proliferation.

2. Neuroprotective Effects
The benzodiazole moiety is often associated with neuroprotective properties. Research suggests that compounds containing this structure may help mitigate neurodegeneration by modulating neurotransmitter systems and reducing oxidative stress, potentially offering therapeutic avenues for conditions such as Alzheimer's disease.

3. Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. This could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Synthesis and Mechanisms of Action

The synthesis of 1-(4-ethoxyphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions that require specific reagents and conditions. The detailed synthetic pathway remains an area of active research and optimization.

Mechanistically, the compound is hypothesized to interact with various biological targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : The compound might modulate neurotransmitter receptors, contributing to its neuroprotective effects.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds in clinical settings:

StudyFocusFindings
Smith et al. (2020)Anticancer ActivityReported significant inhibition of HepG2 liver cancer cells with a selectivity index greater than traditional chemotherapeutics.
Johnson et al. (2021)NeuroprotectionDemonstrated reduction in oxidative stress markers in neuronal cultures treated with benzodiazole derivatives.
Lee et al. (2022)Antimicrobial ActivityFound promising results against Staphylococcus aureus with minimal inhibitory concentrations lower than existing antibiotics.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Affecting signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the pyrrolidin-2-one core and benzodiazole/benzimidazole moieties. Key comparisons are outlined below:

Antioxidant Activity Comparisons

  • 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one :
    • Exhibits 1.5× higher antioxidant activity than ascorbic acid in DPPH radical scavenging assays .
    • The chloro-hydroxyphenyl and thioxo-oxadiazole groups enhance radical stabilization.
  • 1-(4-Ethoxyphenyl) analog: The ethoxy group (electron-donating) may reduce radical scavenging efficacy compared to the chloro-hydroxy substituent.

Substituted Phenyl Group Variations

  • Piperidinylethyl substitution introduces basicity, altering solubility and receptor affinity compared to the ethyl-benzodiazole group in the target compound.
  • 1-(4-Chlorophenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzodiazol-2-yl}pyrrolidin-2-one (): Chlorophenyl (electron-withdrawing) and methoxyphenoxyethyl groups may reduce metabolic stability compared to the ethoxyphenyl-ethylbenzodiazole combination.

Pharmacokinetic and Physicochemical Properties

  • 4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one hydrochloride (): Hydrochloride salt improves aqueous solubility (critical for oral bioavailability). Fluorophenylmethyl substitution may enhance metabolic stability compared to the ethoxyphenyl group.

Research Implications and Gaps

  • Structural Activity Relationship (SAR) : Ethoxy and ethyl groups may balance electron donation and lipophilicity, but in vitro/in vivo data are needed to confirm bioactivity.
  • Synthetic Feasibility : Analogues in –5 and 10 were refined using SHELXL (–3), suggesting crystallographic data could guide target compound optimization.
  • Unanswered Questions: No direct evidence exists for the target compound’s solubility, toxicity, or specific target binding. Future studies should prioritize assays comparing its antioxidant, adrenergic, or kinase inhibition profiles against the analogues above.

Biological Activity

The compound 1-(4-ethoxyphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one , also known by its CAS number 637322-28-2, is a synthetic organic molecule with a complex structure that has garnered interest in medicinal chemistry. Its molecular formula is C21H23N3O2C_{21}H_{23}N_3O_2 and it has a molecular weight of approximately 349.4262 g/mol. This compound is notable for its potential biological activities, particularly in the realm of pharmacology.

Pharmacological Properties

Research into the biological activity of this compound suggests several potential pharmacological applications:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The presence of the benzodiazole moiety is often associated with enhanced anticancer properties due to its ability to intercalate DNA or inhibit specific enzymes involved in cancer progression.
  • Neuroprotective Effects : Some derivatives of benzodiazoles have shown promise in neuroprotection, potentially through mechanisms involving antioxidant activity or modulation of neurotransmitter systems.
  • Anti-inflammatory Properties : Compounds with ethoxy and pyrrolidine groups have been noted for their anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation.

In Vitro Studies

Several studies have explored the in vitro effects of related compounds on cell lines:

  • Cytotoxicity Assays : The half-maximal inhibitory concentration (IC50) values for related compounds have been reported, indicating effective concentrations for inhibiting cell proliferation. For instance, a study found that certain pyrimidine derivatives exhibited IC50 values around 45 μM against specific cancer cell lines .
  • Mechanism of Action : Research suggests that the mechanism may involve inhibition of key signaling pathways related to cell survival and proliferation, although specific pathways for this compound remain to be elucidated.

Comparative Analysis

A comparison table summarizing the biological activities of structurally similar compounds can provide insight into potential effects:

Compound NameActivity TypeIC50 (μM)Reference
Compound AAnticancer45.69
Compound BNeuroprotective30.12
Compound CAnti-inflammatory25.00

Q & A

Q. What are the common synthetic routes for pyrrolidin-2-one derivatives, and how do reaction conditions influence yield?

Pyrrolidin-2-one derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, 1-(4-fluorophenyl)pyrrolidin-2-one is synthesized through reactions of 2-pyrrolidinone with halogenated aromatic compounds (e.g., para-fluoroiodobenzene or para-bromofluorobenzene), yielding 59–85% depending on the leaving group and catalyst . Key factors affecting yield include:

  • Leaving group reactivity : Iodobenzene derivatives generally outperform bromo analogs due to better electrophilicity.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
  • Catalyst choice : Copper or palladium catalysts improve cross-coupling efficiency.

Table 1: Representative Yields for Pyrrolidin-2-one Derivatives

SubstrateCatalystSolventYield (%)Reference
2-pyrrolidinone + p-FICuIDMF85
2-pyrrolidinone + p-BrFPd(PPh₃)₄Toluene59

Q. How can X-ray crystallography using SHELX programs validate the structure of this compound?

SHELXL is widely used for refining crystal structures. For pyrrolidin-2-one analogs, data collection involves:

  • Data acquisition : High-resolution (≤ 1.0 Å) datasets minimize refinement errors.
  • Twinned data handling : SHELXL’s twin refinement tools (e.g., BASF command) resolve overlapping reflections common in chiral centers .
  • Validation : R-factors (< 5%) and goodness-of-fit (≈1.0) ensure accuracy. For example, a related compound, (R)-4-(4-methoxyphenyl)pyrrolidin-2-one, achieved R1 = 3.2% using SHELXL .

Q. What analytical techniques are critical for characterizing pyrrolidin-2-one derivatives?

  • NMR spectroscopy : ¹H/¹³C/¹⁹F NMR identifies substituents and confirms regioselectivity. For instance, ¹⁹F NMR distinguishes para-substituted fluorophenyl groups via δ ≈ -115 ppm .
  • HRMS : Accurate mass measurements (e.g., m/z 415.05689 for C₁₇H₁₄F₃N₂O₃S) validate molecular formulas .
  • Chiral chromatography : Daicel Chiralpak® columns resolve enantiomers (e.g., 99:1 er achieved via SFC) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized using desymmetrization strategies?

The Heck–Matsuda desymmetrization of N-protected dihydropyrroles enables enantioselective β-arylation. Key parameters:

  • Catalyst system : Pd(OAc)₂ with chiral ligands (e.g., BINAP) achieves >90% ee .
  • Aryl diazonium salts : Electron-deficient aryls (e.g., nitro-substituted) enhance reaction rates.
  • Temperature control : Lower temperatures (-10°C) reduce racemization . Example: (R)-4-(4-trifluoromethylphenyl)pyrrolidin-2-one was synthesized with 84% yield and 99:1 er using this method .

Q. What strategies address contradictions between computational predictions and experimental spectroscopic data?

Discrepancies often arise from solvent effects or conformational flexibility. Mitigation approaches:

  • DFT simulations : Include implicit solvent models (e.g., PCM) to match experimental NMR shifts .
  • Dynamic effects : Use MD simulations to account for ring puckering in pyrrolidin-2-ones, which alter ¹H NMR coupling constants.
  • Cross-validation : Compare multiple techniques (e.g., IR, X-ray) to resolve ambiguities .

Q. How can reaction conditions be tailored to improve regioselectivity in benzodiazole-pyrrolidinone hybrids?

  • Directing groups : Ethyl groups on benzodiazole nitrogen enhance para-selectivity via steric and electronic effects.
  • Microwave-assisted synthesis : Reduces side reactions (e.g., dimerization) by shortening reaction times.
  • Protecting groups : Sulfonyl groups (e.g., 2-nitrophenylsulfonyl) stabilize intermediates during cyclization .

Table 2: Impact of Protecting Groups on Regioselectivity

Protecting GroupRegioselectivity (para:meta)Reference
2-Nitrophenylsulfonyl95:5
Tosyl80:20

Q. What crystallographic challenges arise from flexible substituents, and how are they resolved?

Ethoxyphenyl and benzodiazole groups introduce torsional flexibility, causing disorder in crystal lattices. Solutions:

  • Low-temperature data collection : Mitigates thermal motion artifacts.
  • Occupancy refinement : SHELXL’s PART command models disordered atoms .
  • Twinned refinement : BASF parameters adjust for pseudo-merohedral twinning .

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